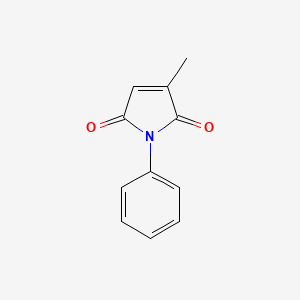

2-Methyl-N-phenylmaleimide

Descripción general

Descripción

2-Methyl-N-phenylmaleimide is an organic compound with the molecular formula C11H9NO2. It is a derivative of maleimide, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom. This compound is known for its role as a Michael acceptor in organic synthesis and its participation in Diels-Alder reactions, making it a valuable reagent in the construction of complex molecular frameworks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-phenylmaleimide typically involves a two-step process starting from maleic anhydride and a substituted aniline. The first step involves the reaction of maleic anhydride with the substituted aniline to form an intermediate, which is then cyclized to produce the desired maleimide derivative . The reaction conditions often include heating and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous addition of aniline to a heated mixture of maleic anhydride, a catalyst, and an organic solvent. The mixture is then subjected to reflow and dehydration, followed by acid-base neutralization, washing, cooling, and crystallization to obtain the compound with high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-N-phenylmaleimide undergoes various types of chemical reactions, including:

Diels-Alder Reactions: It acts as a dienophile, reacting with dienes to form cyclohexene derivatives.

Michael Addition Reactions: As a Michael acceptor, it reacts with nucleophiles to form addition products.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically involve dienes such as cyclopentadiene or furan under mild heating conditions.

Michael Addition Reactions: Common nucleophiles include amines, thiols, and enolates, often under basic conditions.

Major Products Formed:

Cyclohexene Derivatives: Formed from Diels-Alder reactions.

Michael Addition Products: Formed from reactions with nucleophiles, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-MPMI serves as a key reagent in various organic reactions:

- Diels-Alder Reactions : It acts as a Michael acceptor, facilitating the formation of complex molecular structures through cycloaddition reactions .

- Michael Addition Reactions : It is employed in synthesizing diverse compounds by reacting with nucleophiles to form new carbon-carbon bonds.

Polymer Chemistry

The compound is crucial in the development of advanced materials:

- Poly(maleimide)s : 2-MPMI is used to synthesize poly(maleimide) polymers, which exhibit enhanced thermal stability and mechanical properties. These polymers are applicable in aerospace and electronic industries due to their superior performance under extreme conditions .

- Copolymers : It can be copolymerized with other monomers to tailor specific properties for specialized applications, such as coatings and adhesives .

Material Science

In material science, 2-MPMI contributes to:

- Thermal Stability : Materials developed using 2-MPMI show high glass transition temperatures, making them suitable for high-temperature applications.

- Advanced Composites : Its incorporation into composite materials enhances their strength and durability, particularly in automotive and aerospace sectors .

Biological Research

Recent studies have explored the biological interactions of 2-MPMI:

- Enzyme Interactions : Research indicates that 2-MPMI can influence enzyme activity, such as myeloperoxidase, which is linked to inflammatory responses. This suggests potential applications in biomedical research for understanding disease mechanisms .

- Molecular Docking Studies : Investigations into its binding affinity with various biomolecules have been conducted, showcasing its potential therapeutic roles .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Methyl-N-phenylmaleimide involves the activation of the double bond in the maleimide moiety, allowing it to react with dienes or nucleophiles. In Diels-Alder reactions, the compound undergoes a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system . In Michael addition reactions, the compound’s double bond interacts with nucleophiles, leading to the formation of addition products .

Comparación Con Compuestos Similares

N-Phenylmaleimide: Lacks the methyl group present in 2-Methyl-N-phenylmaleimide, resulting in different reactivity and properties.

N-Methylmaleimide: Lacks the phenyl group, leading to variations in its chemical behavior and applications.

Uniqueness: this compound is unique due to the presence of both a methyl and a phenyl group, which enhances its reactivity and versatility in organic synthesis. This dual substitution allows for greater regio- and stereo-selectivity in reactions, making it a valuable compound in the construction of complex molecular frameworks .

Actividad Biológica

2-Methyl-N-phenylmaleimide (MPhM) is a compound that has garnered attention due to its diverse biological activities and potential applications in biochemical research. This article presents an in-depth analysis of its biological activity, including its mechanisms of action, effects on cellular processes, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a maleimide moiety, which is crucial for its reactivity and biological interactions. The compound can be represented as follows:

The primary mechanism through which MPhM exerts its biological effects involves the activation of the double bond in the maleimide structure. This activation allows MPhM to function as a Michael acceptor, participating in nucleophilic addition reactions with thiol-containing biomolecules, such as proteins and enzymes, thereby modifying their activity.

Key Mechanisms:

- Enzyme Interaction : MPhM interacts with enzymes such as myeloperoxidase, enhancing its activity and influencing inflammatory pathways.

- Oxidative Stress Induction : Prolonged exposure to MPhM can lead to oxidative stress in cells, impacting cellular function and viability.

Cellular Effects

MPhM has been shown to have significant effects on various cell types. For instance:

- Increased Myeloperoxidase Activity : This enhancement is linked to inflammatory responses and may contribute to conditions such as chronic inflammation.

- Impact on Cell Viability : Studies indicate that MPhM can induce cytotoxic effects at higher concentrations, leading to cell death through apoptosis or necrosis .

Pharmacokinetics

The pharmacokinetic profile of MPhM suggests that it is relatively stable under physiological conditions but can degrade over time if exposed to adverse environments. Its distribution within cells is facilitated by interactions with transport proteins and binding sites.

Study 1: Antiproliferative Activity

A study demonstrated that MPhM exhibits antiproliferative properties against human cancer cell lines. It was found to inhibit tubulin polymerization, which is crucial for cell division. The IC50 values observed were comparable to known chemotherapeutic agents .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| MPhM | MCF-7 | 33 |

| CA-4 | MCF-7 | 3.9 |

Study 2: Enzyme Catalysis

Research involving the biocatalytic reduction of alkenes highlighted the utility of MPhM in enzymatic reactions. The compound served as a substrate for various enzymes, showcasing high conversion rates in micro-aqueous organic solvent systems .

| Reaction Conditions | Conversion Rate (%) |

|---|---|

| Toluene | 99.9 |

| Ethyl Acetate | 85 |

| MTBE | 99.9 |

Propiedades

IUPAC Name |

3-methyl-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVUFFJVZGZJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351059 | |

| Record name | 2-Methyl-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3120-04-5 | |

| Record name | 2-Methyl-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-phenylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.